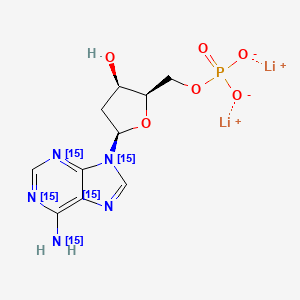![molecular formula C37H35N2NaO6S2 B12369049 sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)
sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate is a synthetic organic compound primarily used as a colorant in various industries. It is known for its vibrant blue color and is commonly referred to as Brilliant Blue FCF or FD&C Blue No. 1. This compound is widely used in processed foods, pharmaceuticals, dietary supplements, and cosmetics due to its stability and non-toxic nature .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate involves the condensation of 2-formylbenzenesulfonic acid with the appropriate aniline derivative, followed by oxidation . The reaction typically occurs under acidic conditions, and the product is purified through crystallization or other purification techniques to ensure high purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and stringent quality control measures to ensure consistency and purity. The final product is often formulated into a suitable form, such as a powder or granules, for ease of use in various applications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and phenylmethyl groups.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, affecting the azaniumylidene groups.
Substitution: Substitution reactions are common, where functional groups on the benzene rings can be replaced with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated derivatives, while reduction can lead to the formation of amines .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a pH indicator and a tracer dye due to its distinct color change properties under different pH conditions.
Biology: In biological research, it is employed in staining techniques to visualize cellular components and structures. It is also used in electrophoresis to track the movement of molecules.
Medicine: In the medical field, it is used in diagnostic procedures and as a marker in various assays. Its non-toxic nature makes it suitable for use in medical devices and pharmaceuticals.
Industry: Industrially, it is used in the manufacturing of cosmetics, soaps, and shampoos. It is also utilized in the food industry to color products like candies, beverages, and baked goods .
作用機序
The compound exerts its effects primarily through its interaction with light, absorbing specific wavelengths and reflecting others, which gives it its characteristic blue color. In biological systems, it can bind to proteins and other macromolecules, allowing for visualization and tracking. The molecular targets include cellular proteins and nucleic acids, and the pathways involved are primarily related to its staining and coloring properties .
類似化合物との比較
- Trisodium;3-[[N-ethyl-4-[(Z)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]-phenylmethyl]-3-methylanilino]methyl]benzenesulfonate
- Calcium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate
Uniqueness: Sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate is unique due to its high solubility in water and its stability under various conditions. It is also one of the oldest FDA-approved color additives, making it a reliable choice for many applications .
特性
分子式 |
C37H35N2NaO6S2 |
|---|---|
分子量 |
690.8 g/mol |
IUPAC名 |
sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-10-8-14-35(24-28)46(40,41)42)33-20-16-31(17-21-33)37(30-12-6-5-7-13-30)32-18-22-34(23-19-32)39(4-2)27-29-11-9-15-36(25-29)47(43,44)45;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45);/q;+1/p-1 |
InChIキー |
XKTMIJODWOEBKO-UHFFFAOYSA-M |
正規SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


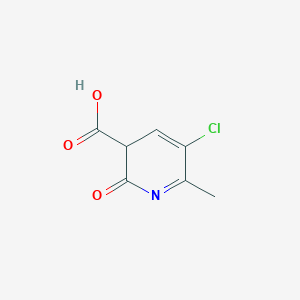
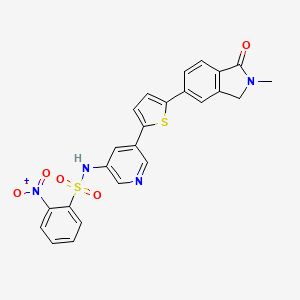
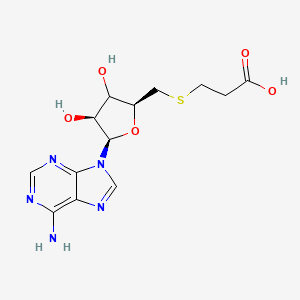
![3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride](/img/structure/B12368975.png)
![5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12368978.png)
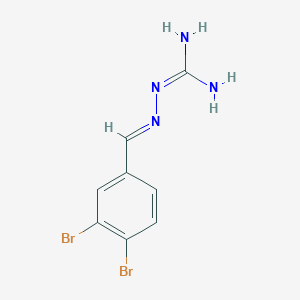
![N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-bromoaniline](/img/structure/B12368985.png)
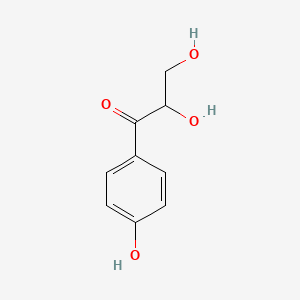
pyrimidine-2,4-dione](/img/structure/B12369002.png)
![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)
![6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid](/img/structure/B12369010.png)
![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)
